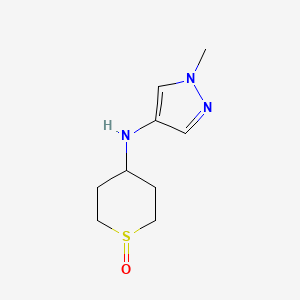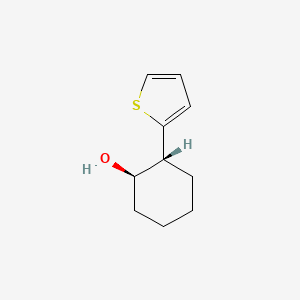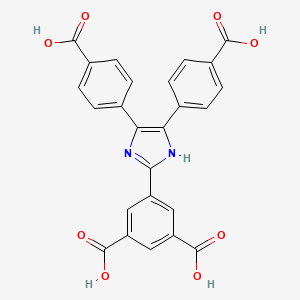
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is a chemical compound with a complex structure that includes both carboxylic acid and aminium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate typically involves the reaction of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with fumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and purification are employed to isolate the final product. The use of advanced equipment and automation ensures consistency and efficiency in production.
化学反应分析
Types of Reactions
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is investigated for its potential therapeutic effects. It may be used in the development of new drugs or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include metabolic and signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide
Uniqueness
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is unique due to its specific combination of functional groups and its ability to form stable salts with fumaric acid. This gives it distinct chemical and physical properties compared to similar compounds.
属性
分子式 |
C18H34N2O10 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioate;[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/2C7H15NO3.C4H4O4/c2*1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h2*6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*6-;/m11./s1 |
InChI 键 |
XTHFQEKGLFKUJW-OPWSATOLSA-N |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)[O-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)






![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)



![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)
